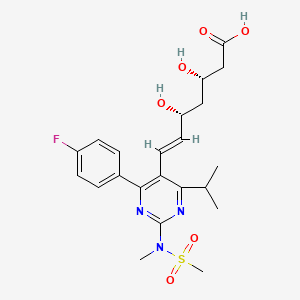
(3S,5R)-Rosuvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-Rosuvastatin is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Mechanism
(3S,5R)-Rosuvastatin functions as an HMG-CoA reductase inhibitor, effectively reducing cholesterol synthesis in the liver. This action leads to decreased levels of LDL-C and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Additionally, rosuvastatin exhibits pleiotropic effects, including:
- Improved endothelial function : Enhances nitric oxide production and reduces oxidative stress .
- Anti-inflammatory properties : Lowers C-reactive protein (CRP) levels, a marker of inflammation associated with cardiovascular risk .
- Antithrombotic effects : Inhibits platelet aggregation, thus reducing clot formation in injured endothelium .
Cardiovascular Disease Prevention
Numerous clinical trials have established the efficacy of this compound in reducing cardiovascular events. The JUPITER trial demonstrated that rosuvastatin significantly lowered the incidence of major cardiovascular events in patients with elevated CRP levels but normal LDL-C levels . The results indicated:
- 50% reduction in median LDL-C levels after 12 months.
- 37% reduction in median hsCRP levels .
- A hazard ratio of 0.56 for first major cardiovascular events, indicating a substantial protective effect .
Comparison with Other Statins
In comparative studies, this compound has shown superior efficacy over atorvastatin and other statins in lowering LDL-C and achieving lipid targets:
| Study | Drug Comparison | LDL-C Reduction (%) | Significance |
|---|---|---|---|
| PULSAR | Rosuvastatin 10 mg vs. Atorvastatin 20 mg | 41.7 vs. 35.7 | P < 0.001 |
| SPORT | Rosuvastatin 5 mg vs. Placebo | -35.2 | P < 0.001 |
These findings highlight rosuvastatin's effectiveness at lower doses compared to its counterparts .
Case Studies
Several case studies have documented the clinical outcomes associated with this compound use:
- Statin-Induced Myopathy : A case series reported three patients who developed myopathy after initiating rosuvastatin therapy post-percutaneous coronary intervention. Symptoms included bilateral limb weakness and elevated creatine kinase levels. Discontinuation of the drug led to recovery within weeks .
- Familial Hypercholesterolemia : A patient with familial hypercholesterolemia showed significant LDL-C reduction on rosuvastatin after failing other statins due to myopathy. Despite achieving target lipid levels, her long-term management required careful monitoring due to recurrent muscle pain .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted:
- Myopathy and Rhabdomyolysis : Although rare, cases of severe muscle-related side effects have been documented, particularly at higher doses (40 mg/day) .
- Renal Effects : Mild proteinuria has been observed more frequently than with other statins; however, it is typically transient and does not lead to significant renal impairment .
Propriétés
Formule moléculaire |
C22H28FN3O6S |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1 |
Clé InChI |
BPRHUIZQVSMCRT-RJCHQFKYSA-N |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















